1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride
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Overview
Description
1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The incorporation of a piperazine ring further enhances its pharmacological potential, making it a compound of interest in medicinal chemistry.
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity
Mode of Action
Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances
Biochemical Analysis
Biochemical Properties
Piperazine derivatives have been reported to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Cellular Effects
It is known that piperazine derivatives can have significant effects on various types of cells .
Molecular Mechanism
Piperazine derivatives have been reported to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride typically involves the reaction of 2-(propan-2-yl)-1,3,4-thiadiazole with piperazine in the presence of suitable catalysts and solvents. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Piperazine derivatives: Widely used in medicinal chemistry for their pharmacokinetic properties.
Uniqueness: 1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride stands out due to the combination of the thiadiazole and piperazine moieties, which confer unique biological activities and pharmacokinetic properties. This combination enhances its potential as a therapeutic agent and a versatile building block in chemical synthesis .
Properties
IUPAC Name |
2-piperazin-1-yl-5-propan-2-yl-1,3,4-thiadiazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S.2ClH/c1-7(2)8-11-12-9(14-8)13-5-3-10-4-6-13;;/h7,10H,3-6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZDNOLOAQWHES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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